molecular formula C11H14N2O2S B4110096 ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate CAS No. 61320-66-9

ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate

Cat. No. B4110096
CAS RN: 61320-66-9
M. Wt: 238.31 g/mol
InChI Key: MLUZNMBVSGYUKI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate, also known as EAPTC, is a chemical compound that has been of interest in the field of scientific research due to its potential therapeutic applications. EAPTC belongs to the thiophene class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, ultimately resulting in the death of the targeted cells.
Biochemical and Physiological Effects
ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects, including the inhibition of viral replication, the suppression of bacterial growth, and the induction of apoptosis in cancer cells. Additionally, ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate in laboratory experiments is its high yield and purity, which makes it a reliable and consistent option for research. However, one limitation of using ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate is its potential toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate, including:
1. Further investigation of its antiviral properties and potential use in the treatment of viral infections.
2. Exploration of its antibacterial properties and potential use in the development of new antibiotics.
3. Investigation of its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs.
4. Examination of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
5. Development of new synthesis methods for ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate that are more efficient and cost-effective.
Conclusion
In conclusion, ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate is a promising compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound exhibits a range of biochemical and physiological effects, making it a viable candidate for further investigation. While there are some limitations to using ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate in laboratory experiments, its high yield and purity make it a reliable option for research. With further investigation, ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate has the potential to be developed into new drugs for the treatment of various diseases.

Scientific Research Applications

Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit antiviral, antibacterial, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-5-7-8(6-12)10(13)16-9(7)11(14)15-4-2/h3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUZNMBVSGYUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1C#N)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387968
Record name ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61320-66-9
Record name Ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61320-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-amino-4-cyano-3-propylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
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ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
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ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
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ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate
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ethyl 5-amino-4-cyano-3-propyl-2-thiophenecarboxylate

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